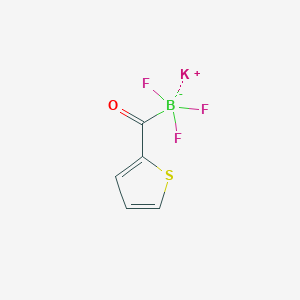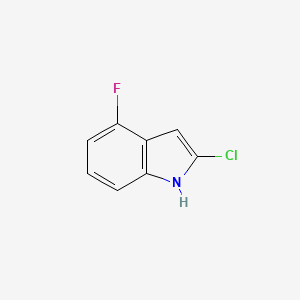
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate is a heterocyclic organic compound with the molecular formula C22H22F30N3O8PS2 and a molecular weight of 1121.481237 g/mol . This compound is known for its unique chemical structure, which includes a pentadecafluoroheptyl group, making it highly fluorinated. It is used primarily in experimental and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves multiple steps. The key steps include the introduction of the pentadecafluoroheptyl group and the formation of the sulphonyl amine linkage. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired bonds. The exact synthetic route and conditions can vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps to the laboratory synthesis but with optimized conditions for higher yield and purity. This may include the use of advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the sulphonyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Research into its potential therapeutic applications, particularly in drug delivery systems, is ongoing.
Industry: It is used in the development of specialized materials, including coatings and surfactants.
Wirkmechanismus
The mechanism of action of Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate involves its interaction with specific molecular targets. The highly fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can affect the function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diammonium 2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl phosphate
- N,N’-[Phosphinicobis(oxyethylene)]bis[n-ethyltridecafluorohexanesulfonamide]
Uniqueness
Ammonium bis(2-(ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl) phosphate is unique due to its specific chemical structure, which includes a highly fluorinated pentadecafluoroheptyl group. This makes it particularly useful in applications requiring high hydrophobicity and chemical stability. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
67939-97-3 |
|---|---|
Molekularformel |
C22H19F30N2O8PS2.H3N C22H22F30N3O8PS2 |
Molekulargewicht |
1121.5 g/mol |
IUPAC-Name |
azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] phosphate |
InChI |
InChI=1S/C22H19F30N2O8PS2.H3N/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48;/h3-8H2,1-2H3,(H,55,56);1H3 |
InChI-Schlüssel |
ULMQTDIUFJYOLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)




![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
